molecular formula C10H13BrClNO2 B6182510 methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride CAS No. 2613382-88-8

methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride

Cat. No.: B6182510
CAS No.: 2613382-88-8
M. Wt: 294.6
InChI Key:
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Description

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is an organic compound with the molecular formula C10H13BrClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methylphenylacetic acid, undergoes bromination using bromine in the presence of a catalyst to yield 3-bromo-5-methylphenylacetic acid.

    Amination: The brominated product is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 2-amino-2-(3-bromo-5-methylphenyl)acetic acid.

    Esterification: The amino acid is esterified using methanol and a strong acid catalyst, such as sulfuric acid, to form methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of 2-amino-2-(3-bromo-5-methylphenyl)acetic acid.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(3-bromophenyl)acetate: Lacks the methyl group on the phenyl ring.

    Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate: Contains a chlorine atom instead of bromine.

    Methyl 2-amino-2-(3-bromo-5-ethylphenyl)acetate: Contains an ethyl group instead of a methyl group.

Uniqueness

Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2613382-88-8

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.6

Purity

95

Origin of Product

United States

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